Strategic Sourcing, Analytical Validation, and Application of 3-Amino-5-tert-butylisoxazole (CAS 55809-36-4) in Kinase Inhibitor Development
Strategic Sourcing, Analytical Validation, and Application of 3-Amino-5-tert-butylisoxazole (CAS 55809-36-4) in Kinase Inhibitor Development
Executive Summary
For researchers and drug development professionals, the selection and validation of chemical building blocks are as critical as the target biology itself. 3-Amino-5-tert-butylisoxazole (CAS 55809-36-4) is a highly specialized organic heterocyclic compound utilized extensively in medicinal chemistry. Characterized by an isoxazole ring substituted with a primary amine and a lipophilic tert-butyl group, it serves as a privileged bioisostere and a potent hinge-binding motif in the design of kinase inhibitors (e.g., FLT3, BRAF, and p38 MAPK inhibitors).
This technical guide provides an in-depth analysis of the physicochemical profiling, regioselective synthesis, supplier evaluation, and downstream application protocols for 3-Amino-5-tert-butylisoxazole, ensuring scientific integrity from procurement to bench execution.
Physicochemical Profiling & Quality Control (QC) Standards
When sourcing 3-Amino-5-tert-butylisoxazole from commercial vendors, application scientists must establish rigorous incoming Quality Control (QC). The structural integrity of this intermediate dictates the success of subsequent multi-step Active Pharmaceutical Ingredient (API) syntheses. The tert-butyl group enhances the overall lipophilicity of the molecule, which is a critical factor for the pharmacokinetic absorption of downstream drug candidates, while the amino group acts as a key hydrogen-bond donor/acceptor.
Table 1: Key Physicochemical Parameters and QC Specifications
| Parameter | Specification | Causality in QC Validation |
| CAS Number | 55809-36-4 | Unique identifier required for strictly regulated procurement. |
| Molecular Formula | C₇H₁₂N₂O | Molecular Weight: 140.18 g/mol . |
| Appearance | Pale cream to yellow powder | Discoloration (e.g., dark brown) indicates oxidation of the amine or residual synthesis impurities. |
| Melting Point | 106.5 - 115.5 °C | A broad or depressed melting point indicates contamination by the 5-amino-3-tert-butylisoxazole structural isomer. |
| Assay (GC) | ≥ 96.0% - 97.0% | High purity is critical for stoichiometric precision in palladium-catalyzed aminations or urea couplings. |
Regioselective Synthesis and Isomeric Purity
To evaluate a supplier's quality, one must understand the industrial synthesis of the compound. 3-Amino-5-tert-butylisoxazole is synthesized via the cyclocondensation of pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) with hydroxylamine.
Mechanistic Causality of pH Control: The regioselectivity of this reaction is highly sensitive to the pH of the aqueous environment. Hydroxylamine exists in a protonation equilibrium.
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If the pH drops below 5.0, an undesired isoxazolone byproduct predominates.
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If the pH exceeds 8.0, the nucleophilic attack on the nitrile carbon is favored, yielding unacceptably high levels of the structural isomer, 5-amino-3-tert-butylisoxazole.
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Optimal regioselectivity for the target 3-amino isomer is achieved strictly between pH 6.2 and 6.5 . Maintaining this weakly acidic environment ensures that the oxygen of the hydroxylamine attacks the carbonyl group first, directing the cyclization correctly.
Caption: Regioselective synthesis of 3-Amino-5-tert-butylisoxazole demonstrating pH-dependent isomer formation.
Application in Drug Discovery: FLT3 Kinase Inhibitors
In medicinal chemistry, 3-Amino-5-tert-butylisoxazole is a cornerstone for synthesizing urea-based kinase inhibitors. A prominent example is its use in targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated and constitutively activated in acute myeloid leukemia (AML). The isoxazole core acts as a bioisostere that anchors the inhibitor into the ATP-binding pocket (the "hinge" region) of the kinase, effectively shutting down downstream oncogenic signaling.
Caption: Mechanism of action for isoxazole-derived FLT3 inhibitors in blocking leukemic proliferation pathways.
Self-Validating Experimental Protocol: Urea Coupling via Phosgene
The Scientific Challenge: The 3-amino group of the isoxazole ring is electronically deactivated due to the electron-withdrawing nature of the heteroaromatic system. Consequently, standard amide coupling reagents (e.g., HATU, EDC) often fail to achieve meaningful yields. The Solution: The protocol below utilizes phosgene to generate a highly reactive isocyanate intermediate in situ, driving the urea formation to completion.
Step-by-Step Methodology:
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Preparation: Dissolve 0.71 mmol of 3-amino-5-tert-butylisoxazole in 10 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.
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Causality: Anhydrous conditions are mandatory. Phosgene and the resulting isocyanate are exquisitely moisture-sensitive and will rapidly hydrolyze to form symmetric, unreactive urea byproducts.
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Activation: Cool the solution to 0 °C. Add 0.5 mL of anhydrous pyridine, followed by the dropwise addition of phosgene (1.5 mL, 2.0 M in toluene).
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Causality: Pyridine acts as an acid scavenger. It neutralizes the HCl generated during isocyanate formation, preventing the protonation of the weakly basic isoxazole amine, which would otherwise halt the reaction.
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Isocyanate Formation: Allow the mixture to warm to room temperature and stir for 16 hours.
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Solvent Removal: Concentrate the mixture in vacuo to remove excess phosgene and CH₂Cl₂.
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Causality: Complete removal of unreacted phosgene is a critical safety and chemical step before introducing the secondary arylamine, preventing the formation of undesired off-target ureas.
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Coupling: Dissolve the crude 5-(tert-butyl)-3-isocyanatoisoxazole intermediate in anhydrous THF (7 mL) and add the target arylamine (1.0 eq). Stir at room temperature for 4 hours.
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Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc gradient. The disappearance of the isocyanate intermediate (visualized via ninhydrin stain) and the emergence of a highly UV-active urea spot confirms successful coupling. Purify the final product via silica gel flash chromatography.
Procurement Strategy & Vendor Evaluation
Selecting a reliable supplier for CAS 55809-36-4 requires balancing purity, available pack sizes, and legacy documentation. The table below summarizes the top commercial suppliers evaluated for research and scale-up applications.
Table 2: Commercial Supplier Landscape
| Supplier | Purity Grade | Standard Pack Sizes | Strategic Notes |
| Sigma-Aldrich | 97% | 1g, 5g, 10g | Ideal for early-stage discovery. Highly validated in literature for Pd-catalyzed aminations. |
| Thermo Scientific Chemicals | ≥ 96.0% (GC) | 100g | Formerly Alfa Aesar. Best suited for scale-up and process chemistry due to larger bulk availability. |
| TCI Chemicals | > 97.0% (GC) | 5g, 25g | Known for high consistency in crystalline powder form; excellent for sensitive structural studies. |
| CymitQuimica | > 97.0% (GC) | Variable | Strong European distribution network with robust analytical documentation. |
References
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PrepChem. "Synthesis of 3-amino-5-(t-butyl)isoxazole." prepchem.com. Available at: [Link]
- Google Patents (US11384076B2). "Synthesis, pharmacology and use of new and selective FMS-like tyrosine kinase 3 (FLT3) FLT3 inhibitors." google.com.
